Evocarpina

Descripción general

Descripción

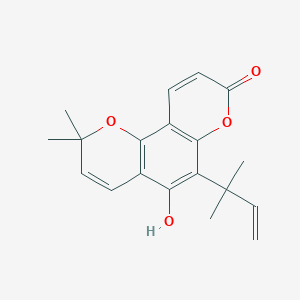

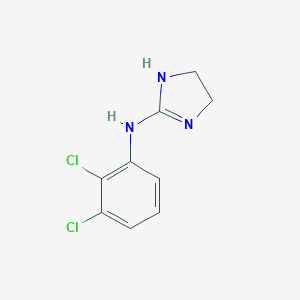

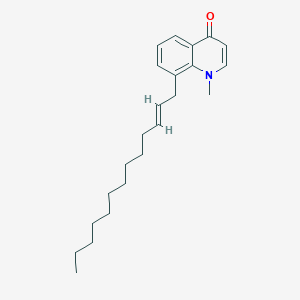

La Evocarpina es un alcaloide quinolónico que se puede aislar del fruto de la planta Evodiae . Es conocida por sus significativas actividades biológicas, incluyendo efectos antimicobacterianos y vasorrelajantes . La this compound inhibe la entrada de iones calcio a través de los canales de calcio dependientes de voltaje, lo que la convierte en un compuesto de interés en varios campos científicos .

Aplicaciones Científicas De Investigación

La Evocarpina tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como un compuesto modelo para estudiar la química y las reacciones de las quinolonas.

Biología: Se investiga por sus efectos sobre los canales de iones calcio y los procesos celulares.

Medicina: Se explora por sus potenciales propiedades antimicobacterianas y vasorrelajantes.

Industria: Se utiliza en el desarrollo de nuevos productos farmacéuticos y químicos.

Mecanismo De Acción

La Evocarpina ejerce sus efectos principalmente inhibiendo la entrada de iones calcio a través de los canales de calcio dependientes de voltaje . Esta inhibición afecta varios procesos celulares, incluyendo la contracción muscular y la liberación de neurotransmisores. Los objetivos moleculares de la this compound incluyen los canales de calcio y las vías de señalización asociadas .

Compuestos Similares:

Dihidrothis compound: Un derivado de la this compound con actividades biológicas similares.

1-Metil-2-undecil-4(1H)-quinolona: Otro alcaloide quinolónico con propiedades comparables.

Unicidad de la this compound: La this compound es única debido a su inhibición específica de la entrada de iones calcio y su potente actividad antimicobacteriana. Su estructura quinolónica distintiva también la distingue de otros compuestos similares .

Análisis Bioquímico

Biochemical Properties

Evocarpine plays a significant role in biochemical reactions, particularly those involving calcium ions. It inhibits Ca2+ influx through voltage-dependent calcium channels . This interaction with calcium channels suggests that Evocarpine may interact with proteins and enzymes involved in calcium signaling.

Cellular Effects

Evocarpine has been found to induce apoptotic cell death in promyelocytic leukaemia HL‐60 cells in a dose- and time-dependent manner . This suggests that Evocarpine can influence cell function and may have an impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of Evocarpine involves its interaction with voltage-dependent calcium channels, leading to the inhibition of Ca2+ influx . This can result in changes in gene expression and may involve binding interactions with biomolecules, enzyme inhibition or activation.

Temporal Effects in Laboratory Settings

Its ability to induce apoptotic cell death in a time-dependent manner suggests that it may have long-term effects on cellular function .

Metabolic Pathways

It is known that Evocarpine can be metabolized into EVCA in rats . This suggests that Evocarpine may interact with enzymes or cofactors involved in its metabolism.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La Evocarpina se puede sintetizar a través de varias rutas químicas. Un método común implica la extracción del compuesto de la fruta de Evodiae, seguido de procesos de purificación . La ruta sintética típicamente involucra el uso de solventes como el dimetilsulfóxido (DMSO) y varias condiciones de reacción para lograr la pureza y el rendimiento deseados .

Métodos de Producción Industrial: La producción industrial de this compound involucra la extracción a gran escala de fuentes naturales, seguida de la síntesis química para aumentar el rendimiento y la pureza. El proceso incluye pasos como la extracción con solventes, la cristalización y la cromatografía .

Análisis De Reacciones Químicas

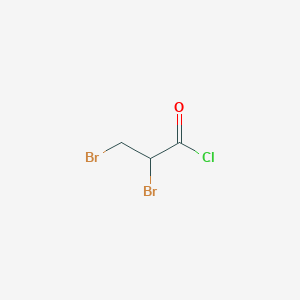

Tipos de Reacciones: La Evocarpina experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: La this compound se puede oxidar para formar varios derivados.

Reducción: Las reacciones de reducción pueden modificar la estructura quinolónica de la this compound.

Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales en la molécula de this compound.

Reactivos y Condiciones Comunes:

Agentes Oxidantes: Peróxido de hidrógeno, permanganato de potasio.

Agentes Reductores: Borohidruro de sodio, hidruro de litio y aluminio.

Reactivos de Sustitución: Halógenos, agentes alquilantes.

Principales Productos Formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados quinolónicos con actividades biológicas modificadas .

Comparación Con Compuestos Similares

Dihydroevocarpine: A derivative of evocarpine with similar biological activities.

1-Methyl-2-undecyl-4(1H)-quinolone: Another quinolone alkaloid with comparable properties.

Uniqueness of Evocarpine: Evocarpine is unique due to its specific inhibition of calcium ion influx and its potent antimycobacterial activity. Its distinct quinolone structure also sets it apart from other similar compounds .

Propiedades

IUPAC Name |

1-methyl-2-[(Z)-tridec-8-enyl]quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H33NO/c1-3-4-5-6-7-8-9-10-11-12-13-16-20-19-23(25)21-17-14-15-18-22(21)24(20)2/h6-7,14-15,17-19H,3-5,8-13,16H2,1-2H3/b7-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWFYWIVOYBPLQU-SREVYHEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCCCCCCCC1=CC(=O)C2=CC=CC=C2N1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C\CCCCCCCC1=CC(=O)C2=CC=CC=C2N1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15266-38-3 | |

| Record name | Evocarpine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15266-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

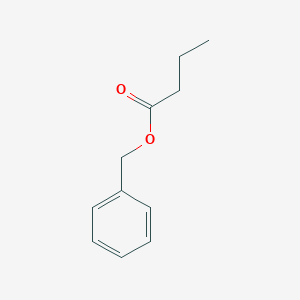

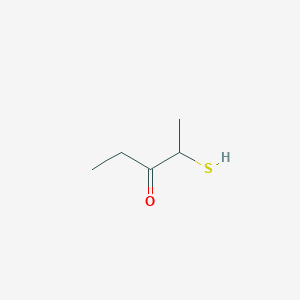

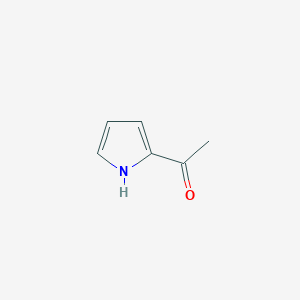

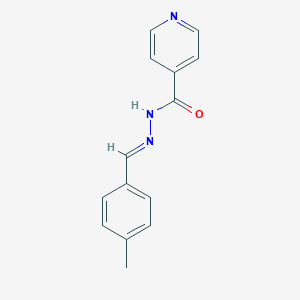

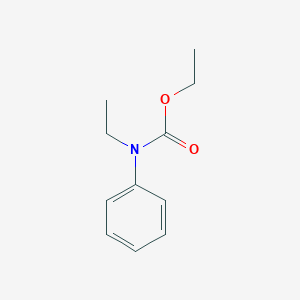

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: While the exact mechanism is still under investigation, research suggests that evocarpine's vasorelaxant properties might involve a combination of factors, including interactions with calcium channels and potential modulation of nitric oxide pathways. Further research is needed to fully elucidate the precise mechanism of action. []

A: Evocarpine has the molecular formula C\u2082\u2081H\u2082\u2089NO and a molecular weight of 311.48 g/mol. [, ]

A: Yes, evocarpine's structure has been confirmed using various spectroscopic techniques, including mass spectrometry (MS), and nuclear magnetic resonance (1H NMR and 13C NMR). These techniques provide detailed information about the compound's molecular structure and are crucial for its identification and characterization. []

ANone: The provided research papers primarily focus on the pharmacological aspects of evocarpine. Information regarding its material compatibility and stability under various conditions is limited in these studies.

ANone: The available research primarily focuses on the biological activity and pharmacological potential of evocarpine. There is limited information available regarding any catalytic properties it may possess.

A: Research suggests that evocarpine, with a 13-carbon alkenyl chain substituent at position-2 of the quinolone ring, exhibits the most potent activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to other quinolone alkaloids isolated from Fructus Euodiae. This finding highlights the importance of the alkenyl chain length in influencing the antibacterial activity of evocarpine and its derivatives. []

A: Studies indicate that the traditional hot water washing process used to process Euodiae Fructus can impact the content of evocarpine. While some studies suggest that evocarpine content might increase after processing [, ], others have observed fluctuations in its levels. Further research is needed to determine the optimal processing conditions that preserve evocarpine content while reducing potential toxicity. [, ]

ANone: The provided literature focuses primarily on the scientific aspects of evocarpine. Information regarding specific SHE regulations related to its research, production, or use requires further investigation and consultation with relevant regulatory bodies.

A: Following intravenous administration in rats, evocarpine is primarily metabolized into 5-(1,4-dihydro-1-methyl-4-oxo-2-quinolin-2-yl) pentanoic acid (EVCA). The metabolic ratio of evocarpine to EVCA is approximately 15.4%. []

A: ** Yes, studies have shown that the proportion of Evodiae Fructus and Coptidis Rhizoma in Zuojin and Fan-Zuojin formulas can significantly influence the absorption and elimination of evocarpine. Specifically, the high content of Coptidis Rhizoma alkaloids in the Zuojin formula can delay the time to reach maximum concentration (Tmax) and increase the absorption and systemic exposure of evocarpine, leading to a double-peak phenomenon in its plasma concentration-time curve. Conversely, the Fan-Zuojin formula, with a higher proportion of Evodiae Fructus, promotes faster absorption and elimination of evocarpine, resulting in a two-compartment model pharmacokinetic profile. []

A: Studies in rats have shown that evocarpine, particularly when administered as part of the traditional Chinese medicine Goshuyu-to or as an isolated compound, can prevent the decrease in body temperature induced by chlorpromazine. This body temperature retaining effect is primarily attributed to evocarpine among the tested alkaloids. []

A: While not extensively studied, there is evidence suggesting that evocarpine might have anti-inflammatory properties. For instance, it has been shown to suppress inflammatory responses in human keratinocyte (HaCaT) cells. Furthermore, Evodiae Fructus extract, which contains evocarpine, has demonstrated efficacy in improving house dust mite-induced atopic dermatitis in NC/Nga mice, suggesting potential benefits in managing inflammatory skin conditions. []

A: While specific resistance mechanisms to evocarpine haven't been extensively studied, it's known that bacterial efflux pumps can impact the susceptibility of Campylobacter jejuni to evocarpine and other quinolone alkaloids. For example, a C. jejuni mutant lacking the CmeB efflux pump was found to be more susceptible to evocarpine, suggesting a role of efflux pumps in modulating its antibacterial effects. []

A: Yes, research indicates that indoloquinazoline alkaloids, also found in Evodia rutaecarpa, can exhibit antagonistic effects on the antimycobacterial activity of evocarpine. This finding highlights the importance of considering the potential interactions between different constituents when evaluating the overall efficacy of plant extracts or multi-component traditional medicines. []

A: Research suggests that evocarpine, along with other quinolone alkaloids from Euodia rutaecarpa, might contribute to the herb's potential hepatotoxicity. Studies employing spectrum-toxicity relationship analysis and animal models have identified evocarpine as one of the potential hepatotoxic components in Euodia rutaecarpa extracts. [, ]

ANone: The provided research papers primarily focus on the pharmacological and phytochemical aspects of evocarpine and related compounds from Euodia rutaecarpa. Information regarding drug delivery, biomarkers, analytical method validation, environmental impact, and other related topics is limited in these studies. Further research and development are necessary to explore these aspects comprehensively.

A: Evodia rutaecarpa, also known as "WuChu-Yu," has a long history of use in traditional Chinese medicine, dating back centuries. It is traditionally used to treat various ailments, including gastrointestinal disorders, headache, amenorrhea, and postpartum hemorrhage. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.